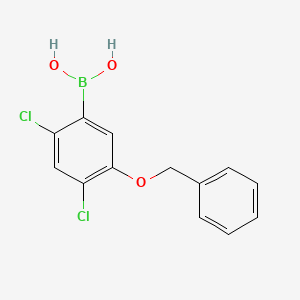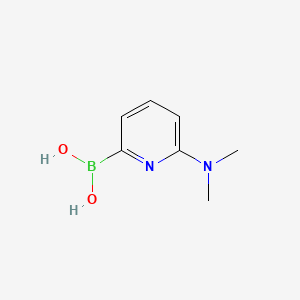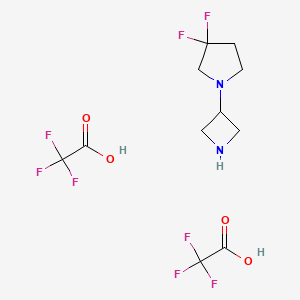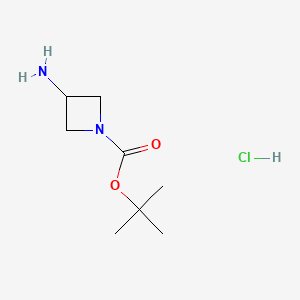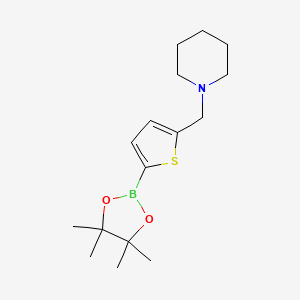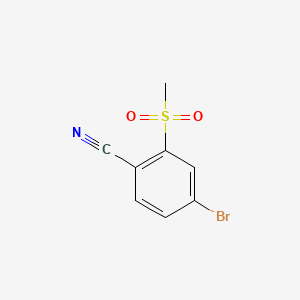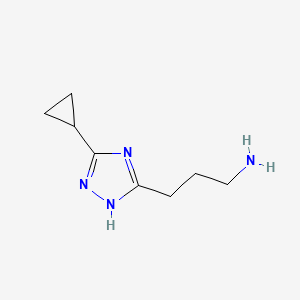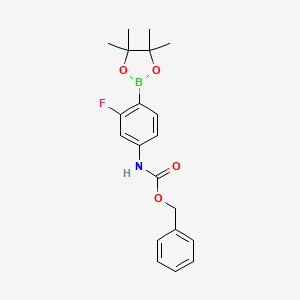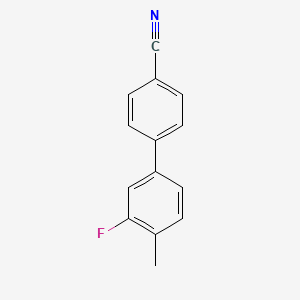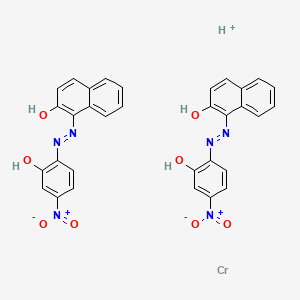
Solvent black 34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solvent Black 34, also known as C.I. Solvent Black 34, is a bluish-black metal complex dye . It is used in various applications such as wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings .
Synthesis Analysis
The synthesis of Solvent Black 34 involves the diazotization of 2-Amino-5-nitrophenol, coupling with Naphthalen-2-ol, and then conversion into a chromium complex . This process results in a single azo, metal complex dye .Molecular Structure Analysis
The molecular formula of Solvent Black 34 is C16H11N3O4 . It is a single azo, metal complex dye . The molecular weight is 309.28 .Chemical Reactions Analysis
The chemical reactions of Solvent Black 34 are influenced by the solvent used. Solvents can affect solubility, stability, and reaction rates . The choice of solvent allows for thermodynamic and kinetic control over a chemical reaction .Physical And Chemical Properties Analysis
Solvent Black 34 appears as a black powder . It has a density of 1.26 g/cm3 . It has good solubility in various solvents such as alcohol, 1-methoxy-2-propanol, N-propanol, 2-ethoxyethanol, MEK . It has a light fastness of 7.0 .Aplicaciones Científicas De Investigación
Green Chemistry in Solvents: Research emphasizes the need for environmentally friendly solvents, focusing on reducing solvent-related environmental damage. This involves finding green solvents and understanding their environmental impact, which is essential in the context of using compounds like Solvent Black 34 (Jessop, 2011).
Solvent Exfoliation Techniques: Studies demonstrate techniques like solvent exfoliation in creating stable, electronic-grade dispersions of two-dimensional materials. Such methods could potentially be applied in the context of Solvent Black 34 for material processing (Kang et al., 2015).
Practical Approaches to Green Solvents: There is ongoing research into developing solvent-free processes and more efficient recycling protocols for solvents. This is crucial for environmental sustainability and could impact how Solvent Black 34 is utilized (DeSimone, 2002).
Pervaporation Techniques: Studies have explored removing organic solvents from aqueous solutions using pervaporation, which could be relevant in processes involving Solvent Black 34 (Panek & Konieczny, 2006).
Viscosity and Solvent Behavior: Research on the viscosity dependence of optical limiting in carbon black suspensions could offer insights into the behavior of Solvent Black 34 in various solvent environments (Hernández et al., 2002).
Solvent-Based Capture Technologies: Studies on different solvent absorption processes for pre-combustion capture of CO2 in power plants highlight the importance of understanding solvent behaviors and their applications, which could include compounds like Solvent Black 34 (Urech et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Solvent Black 34 has two kinds of environmentally friendly water-based and solvent-based liquid dye . The environmental protection liquid Solvent Black 34, with a solid content of 30 percent, is convenient to use and environmentally friendly . It is mainly used for coloring plastics, printing ink, and writing ink .
Propiedades
IUPAC Name |
chromium;hydron;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H11N3O4.Cr/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h2*1-9,20-21H;/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSUORPDNJWIC-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23CrN6O8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32517-36-5 |
Source


|
| Record name | Chromate(1-), bis[1-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-2-naphthalenolato(2-)-.kappa.O]-, hydrogen (1:1), (OC-6-22')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

